N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a dichlorobenzyl group, a trifluoromethyl group, and a thieno[2,3-c]pyrazole moiety.
Preparation Methods
The synthesis of N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid chloride under anhydrous conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: The compound has been investigated for its anti-inflammatory, anticancer, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interfere with the replication of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole moiety. Unlike N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE, celecoxib specifically targets cyclooxygenase-2 (COX-2) enzymes.
Pyrazofurin: An antiviral and antitumor agent that contains a pyrazole ring. Pyrazofurin inhibits orotidine-5’-phosphate decarboxylase, an enzyme involved in pyrimidine biosynthesis.
Encorafenib: A cancer treatment drug that targets BRAF kinase.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N5OS/c1-9-5-15(26-29(9)8-10-3-4-12(20)13(21)6-10)25-17(30)14-7-11-16(19(22,23)24)27-28(2)18(11)31-14/h3-7H,8H2,1-2H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXBDXOAEVVDNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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